Propane-1-sulfonyl fluoride

Description

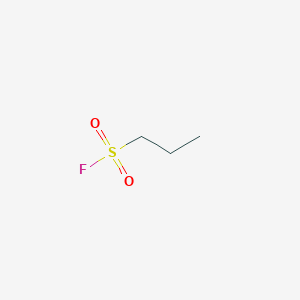

Structure

3D Structure

Properties

IUPAC Name |

propane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2S/c1-2-3-7(4,5)6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYOGLNTEZDFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311629 | |

| Record name | 1-Propanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-69-6 | |

| Record name | 1-Propanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Propane 1 Sulfonyl Fluoride Compounds

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange, or SuFEx, has been identified as a next-generation "click chemistry" reaction, a class of reactions known for their reliability, high yields, and simplicity. sigmaaldrich.com The utility of sulfonyl fluorides like propane-1-sulfonyl fluoride as hubs for SuFEx transformations is rooted in the distinct properties of the sulfur-fluorine bond.

Fundamental Principles and Balanced Reactivity Profile

The success of SuFEx chemistry relies on the unique reactivity profile of the sulfonyl fluoride group. The bond between the hexavalent sulfur and fluorine is exceptionally stable under a wide range of conditions, yet it can be selectively activated to react with nucleophiles. This combination of stability and controlled reactivity is central to its "click" character.

Key characteristics of the sulfonyl fluoride group that contribute to its balanced reactivity profile include:

Thermodynamic Stability : Sulfonyl fluorides exhibit significant stability compared to other sulfonyl halides. They are resistant to thermolysis and hydrolysis. sigmaaldrich.com The homolytic bond dissociation energy of the S-F bond in SO2F2 is approximately 90.5 kcal/mol, substantially higher than the ~46 kcal/mol for the S-Cl bond in SO2Cl2, making the fluoride variant preferable for reactions requiring demanding conditions.

Resistance to Oxidation and Reduction : The cleavage of the sulfonyl fluoride bond is heterolytic, a characteristic that confers high resistance to reduction. sigmaaldrich.com This stability in various redox environments makes it highly suitable for applications in complex chemical settings, including biological systems.

Latent Reactivity : While remarkably stable, the electrophilicity of the sulfur atom in the S-F bond can be "unleashed" under specific conditions, allowing for rapid and efficient exchange reactions with nucleophiles. sigmaaldrich.com This latent reactivity ensures that the reaction is controlled and orthogonal to many other functional groups.

Exclusive Reactivity at Sulfur : Unlike sulfonyl chlorides, which can sometimes lead to side reactions, sulfonyl fluorides react chemoselectively at the sulfur atom, producing only the desired sulfonylation products. sigmaaldrich.com

| Property | Description | Significance in SuFEx Chemistry |

|---|---|---|

| Thermodynamic Stability | Resistant to thermolysis and hydrolysis. High S-F bond dissociation energy. | Allows for use under a wide range of reaction conditions without degradation. |

| Redox Stability | Resistant to both oxidation and reduction due to heterolytic bond cleavage. | Enables compatibility with diverse functional groups and biological environments. |

| Latent Reactivity | The S-F bond is stable but can be activated for rapid reaction with nucleophiles. | Provides controlled, "clickable" reactivity, minimizing unwanted side reactions. |

| Chemoselectivity | Reactions occur exclusively at the sulfur center. | Ensures high yields of the desired sulfonylation product without chlorination or other byproducts. |

Chemoselectivity in SuFEx Transformations with Various Nucleophiles

A hallmark of SuFEx chemistry is its high degree of chemoselectivity. The sulfonyl fluoride group can react with a wide array of nucleophiles, often with specificity that can be tuned by the reaction conditions. While aryl sulfonyl fluorides are more commonly documented in complex applications, the principles of reactivity extend to alkyl sulfonyl fluorides like this compound.

The reaction generally involves the substitution of the fluoride atom with a suitable nucleophile. nih.gov Sulfonyl fluorides demonstrate broad reactivity with various nucleophilic amino acids, including tyrosine, lysine (B10760008), histidine, and serine, allowing for the formation of stable covalent bonds. This has proven valuable in chemical biology for modifying proteins.

Catalysis can play a crucial role in directing selectivity. For instance, the use of specific bases can selectively deprotonate one type of nucleophile over another in a complex mixture. An example is the use of tetramethylguanidine, which can selectively deprotonate tyrosine residues over other nucleophilic amino acids, guiding the SuFEx reaction to a specific site on a protein. While SuFEx reactions with amine and phenol (B47542) nucleophiles are common, recent research has expanded the scope to include carbon pronucleophiles, such as esters, amides, and nitriles, to form aryl alkyl sulfones.

Nucleophilic Reactions

Beyond the framework of SuFEx click chemistry, the sulfonyl fluoride moiety of this compound readily participates in more classical nucleophilic reactions. These transformations are fundamental to its utility as a synthetic building block.

Nucleophilic Substitution Reactions of the Sulfonyl Fluoride Moiety

The reaction between a sulfonyl fluoride and a nucleophile can be understood as a nucleophilic substitution reaction at the sulfur center. Mechanistic studies on model compounds, such as the reaction of methanesulfonyl fluoride with methylamine, suggest that the transformation proceeds through an SN2-type mechanism. nih.govorganic-chemistry.org In this process, the nucleophile attacks the electrophilic sulfur atom, leading to a transition state where the nucleophile is forming a bond to sulfur as the fluoride leaving group departs. organic-chemistry.org

The stability of the fluoride ion as it leaves is a critical factor. Protic solvents or the presence of proton or silyl (B83357) species (R₃Si⁺) can stabilize the departing fluoride ion, facilitating the forward reaction. This stabilization helps to suppress the reverse reaction, where the fluoride ion would act as a nucleophile.

Selective Reactions with Alcohols for Protecting Group Formation (e.g., TBDPS ethers)

The reaction of sulfonyl halides with alcohols is a well-established method for converting the hydroxyl group into a sulfonate ester. This transformation is significant because it turns a poor leaving group (-OH) into an excellent one (-OSO₂R), thereby activating the alcohol for subsequent substitution or elimination reactions. chem-station.com Because of this activation, simple sulfonylation is rarely used for the protection of aliphatic alcohols, as the resulting sulfonate is highly reactive. chem-station.com

However, for electron-rich phenols, the formation of a sulfonate ester can serve as a protecting group against oxidation due to the electron-withdrawing nature of the sulfonyl group. chem-station.com The specific formation of tert-Butyldiphenylsilyl (TBDPS) ethers involves silicon-based reagents (like TBDPSCl) and follows a different mechanistic pathway than sulfonylation. nrochemistry.comuwindsor.ca Therefore, this compound reacts with alcohols to form propane-1-sulfonates, which primarily function as activating groups rather than stable protecting groups like TBDPS ethers.

Reactions with Amines leading to Sulfonamides

The reaction of this compound with primary or secondary amines is a direct and reliable method for the synthesis of the corresponding sulfonamides. nih.govacs.org This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a vast number of therapeutic agents. nih.govchemrxiv.org

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl fluoride, with the subsequent displacement of the fluoride ion. nih.gov The reactivity of sulfonyl fluorides with amines can be enhanced through activation with a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], which facilitates the nucleophilic displacement of fluoride under mild conditions. nih.govacs.org This method is effective for a wide variety of electronically and sterically diverse sulfonyl fluorides and amines. nih.govacs.org Alternatively, nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to activate the S(VI)-F bond, promoting smooth amidation in excellent yields, even for sterically hindered substrates. chemrxiv.org

| Nucleophile | Product | Reaction Conditions/Catalyst Examples |

|---|---|---|

| Primary/Secondary Amines (R¹R²NH) | Sulfonamides (Pr-SO₂-NR¹R²) | Base (e.g., Et₃N); Lewis Acids (e.g., Ca(NTf₂)₂); Nucleophilic Catalysts (e.g., HOBt) |

| Alcohols/Phenols (R-OH) | Sulfonate Esters (Pr-SO₂-OR) | Base (e.g., Pyridine) |

| Amino Acid Residues (e.g., Tyr, Lys) | Covalently Modified Proteins | Specific bases for selectivity (e.g., Tetramethylguanidine for Tyrosine) |

| Carbon Pronucleophiles | Alkyl Sulfones | Mild basic conditions |

Other Key Transformations

One of the key transformations of sulfonyl fluorides, including this compound, is their reaction with alcohols or phenols to form sulfonate esters. This reaction is a central part of SuFEx chemistry, where the sulfonyl fluoride acts as an electrophile and the alcohol acts as a nucleophile. sigmaaldrich.com

The general reaction is: R-SO2F + R'-OH → R-SO2OR' + HF

This conversion is advantageous because sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, effectively "activating" an alcohol. periodicchemistry.comyoutube.com The formation of the sulfonate ester from a sulfonyl fluoride proceeds with retention of configuration at the alcohol's stereocenter, as the reaction occurs at the oxygen atom and does not involve the chiral carbon. youtube.com

Sulfonyl fluorides are generally more stable and less reactive than the corresponding sulfonyl chlorides, which are more traditionally used for this transformation. sigmaaldrich.commdpi.com However, the reaction of sulfonyl fluorides with alcohols can be effectively promoted to form the desired sulfonate esters. rsc.org This reactivity is a cornerstone of SuFEx, enabling the connection of molecular fragments through a stable sulfonate linkage. nih.gov

C–X Bond Formation (C–C, C–N, C–F)

The reactivity of the sulfonyl fluoride group is pivotal in forming various covalent bonds. While the primary reactivity involves the S-F bond, its participation in complex reaction cascades can lead to the formation of new carbon-carbon and carbon-nitrogen bonds.

C–C Bond Formation

A notable example of C–C bond formation is observed in the radical 1,2-difunctionalization of unactivated alkenes. In this process, an FSO₂ radical adds to the alkene, and the resulting radical intermediate is subsequently trapped by an alkynyl sulfonyl fluoride. This trapping step establishes a new C–C bond, yielding β-alkynyl-fluorosulfonylalkanes. nih.gov This method is particularly valuable as it allows for the formation of quaternary carbon centers. nih.gov

C–N Bond Formation

The formation of C–N bonds can be achieved through cyclization reactions involving sulfonyl fluoride derivatives. For instance, the reaction of N-sulfonyl ketimines with α,β-unsaturated sulfonyl fluorides can be directed to form fused dihydropyrrole scaffolds. nih.gov This transformation proceeds via a selective C–N bond cyclization process, demonstrating a substrate-dependent pathway that competes with C–C bond formation. nih.gov

C–F Bond Formation

This compound is generally not employed as a fluorinating agent to form new carbon-fluorine bonds. The S-F bond in sulfonyl fluorides is exceptionally strong, making the fluoride atom a poor leaving group for direct nucleophilic attack by carbon. nih.gov The chemistry of sulfonyl fluorides is dominated by the electrophilicity of the sulfur atom, leading to the displacement of the fluoride by other nucleophiles. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its formation typically requires specialized fluorinating reagents. wikipedia.org Reactions involving this compound focus on forming bonds to the sulfur atom, rather than utilizing its fluorine atom to create new C-F bonds.

S–C, S–N, and S–O Bond Formation

The hallmark of sulfonyl fluoride reactivity is the Sulfur(VI) Fluoride Exchange (SuFEx) process, which enables the straightforward formation of S–C, S–N, and S–O bonds. This "click chemistry" linkage is characterized by its efficiency and the stability of the resulting products.

S–C Bond Formation

The radical addition of the FSO₂ group to unactivated alkenes serves as a robust method for creating a new sulfur-carbon bond. nih.gov In the 1-fluorosulfonyl-2-alkynylation of alkenes, the initial step is the addition of the FSO₂ radical across the double bond, establishing a stable S–C linkage. nih.govnih.gov

S–N Bond Formation

Sulfonyl fluorides readily react with amines to form highly stable sulfonamides (S-N bond). This reaction is a cornerstone of SuFEx chemistry and has been applied to modify nucleophilic amino acid residues in biological chemistry. nih.gov A catalyzed approach involves the reaction of sulfonyl fluorides with silyl amines in the presence of Ca(NTf₂)₂, which facilitates the S-N bond formation. organic-chemistry.org The resulting sulfonamides are valuable moieties in pharmaceuticals and materials science.

S–O Bond Formation

Analogous to sulfonamide formation, sulfonyl fluorides react with alcohols and phenols to yield sulfonates (or sulfonic esters), which contain an S–O bond. The β-alkynyl-fluorosulfonylalkanes produced from radical difunctionalization can be readily diversified by reacting them with alcohols, converting the sulfonyl fluoride group into a sulfonate ester via SuFEx click chemistry. nih.govresearchgate.net

Table 1: Summary of SuFEx Reactions with this compound Analogs

| Bond Formed | Nucleophile | Product Class | Reaction Type |

| S–C | Alkene | Aliphatic Sulfonyl Fluoride | Radical Addition |

| S–N | Amine / Silyl Amine | Sulfonamide | Nucleophilic Substitution (SuFEx) |

| S–O | Alcohol / Phenol | Sulfonate Ester | Nucleophilic Substitution (SuFEx) |

Intramolecular Cyclization Reactions

Derivatives of this compound can participate in intramolecular cyclization reactions to construct complex cyclic structures. These reactions leverage the reactivity of the sulfonyl group and other functionalities within the same molecule to form new ring systems.

A prominent example is the chemoselective cyclization of N-sulfonyl ketimines with ethenesulfonyl fluorides, which can be controlled to produce different cyclic products. nih.gov Depending on the substrate and reaction conditions, the reaction can proceed through either a C–C or a C–N bond-forming pathway. This selectivity allows for the synthesis of important scaffolds such as trans-cyclopropanes and fused dihydropyrroles with high diastereoselectivity. nih.gov The reaction is typically promoted by an organic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene). nih.gov

Table 2: Substrate-Dependent Cyclization Products

| Reactant Type | Bond Formation Pathway | Cyclic Product |

| N-sulfonyl ketimine | C–C Cyclization | trans-Cyclopropane |

| N-sulfonyl ketimine | C–N Cyclization | Fused Dihydropyrrole |

Radical 1,2-Difunctionalization of Unactivated Alkenes

A significant advancement in the use of sulfonyl fluorides is the development of a transition-metal-free radical 1,2-difunctionalization of unactivated alkenes. nih.gov This method provides direct access to β-alkynyl-fluorosulfonylalkanes, which are versatile synthetic intermediates. nih.gov

The reaction is initiated by a classical radical initiator like AIBN (Azobisisobutyronitrile) and utilizes alkynyl sulfonyl fluorides as bifunctional reagents that serve as both the FSO₂ radical precursor and the radical trapping agent. nih.gov The process is characterized by its high atom economy, as it avoids the release of SO₂ gas that occurs with some other sulfonyl radical precursors. nih.gov Furthermore, the reaction exhibits broad functional group tolerance and can be used to synthesize molecules with quaternary carbon centers. nih.gov The resulting aliphatic sulfonyl fluoride products can be further modified using SuFEx click chemistry to access a diverse range of sulfonates and sulfonamides. researchgate.net

Research Findings on Radical 1,2-Difunctionalization:

Catalyst-Free: The process operates efficiently without the need for any transition-metal catalyst. nih.gov

High Atom Economy: The method shows high atom economy compared to other radical fluorosulfonylation approaches. nih.gov

Broad Scope: The reaction is tolerant of a wide array of functional groups on the alkene substrate. nih.gov

Versatile Products: The β-alkynyl-fluorosulfonylalkane products contain both an alkyne handle for further functionalization and a sulfonyl fluoride moiety for SuFEx reactions. nih.gov

Computational and Mechanistic Investigations of Propane 1 Sulfonyl Fluoride Systems

Density Functional Theory (DFT) Studies on Reaction Pathways

Currently, there is a lack of specific Density Functional Theory (DFT) studies in the accessible literature that exclusively map the reaction pathways of propane-1-sulfonyl fluoride (B91410). General DFT studies on sulfonyl fluorides suggest that they can undergo nucleophilic substitution at the sulfur center. The reaction pathways typically involve the approach of a nucleophile to the electrophilic sulfur atom, leading to a transition state and subsequent displacement of the fluoride ion. The energy barriers and thermodynamics of these pathways are highly dependent on the nature of the nucleophile, the solvent, and the substituents on the sulfonyl group. However, without specific studies on the propane-1-sulfonyl fluoride system, a detailed discussion of its reaction pathways remains speculative.

Kinetic Studies and Reaction Progress Kinetic Analysis (RPKA)

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states for reactions of this compound through computational or experimental means is not specifically described in current literature. For the broader class of sulfonyl fluorides, mechanistic studies often propose trigonal bipyramidal intermediates or transition states during nucleophilic attack. Spectroscopic identification or computational modeling of these transient species is essential for a complete understanding of the reaction mechanism. In the absence of such studies for this compound, the precise structures and energies of its intermediates and transition states in various reactions are unknown.

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity

There are no dedicated computational studies in the available literature that predict the reactivity, regioselectivity, or stereoselectivity of this compound in specific reactions. Such predictions are vital for designing synthetic routes and understanding the outcomes of complex chemical transformations. For instance, in reactions with multifunctional nucleophiles, predicting which site will preferentially attack the sulfonyl fluoride (regioselectivity) is critical. Similarly, for reactions involving chiral centers, predicting the stereochemical outcome (e.g., diastereoselectivity or enantioselectivity) requires detailed computational modeling of the transition states.

Applications in Advanced Organic Synthesis and Chemical Biology

Reagents and Building Blocks in Organic Synthesis

In the realm of organic synthesis, propane-1-sulfonyl fluoride (B91410) functions as a valuable building block, enabling chemists to introduce specific functional groups and construct intricate molecular frameworks.

Protecting Group Strategies in Multi-Step Syntheses

In multi-step organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to a functional group to prevent it from reacting in subsequent steps. wikipedia.orgorganic-chemistry.org The propylsulfonyl group, installed via propane-1-sulfonyl fluoride, can serve this role due to its high stability under a wide range of reaction conditions.

Sulfonyl groups are known to be robust and stable under both acidic and basic conditions. chem-station.com This stability is crucial in complex syntheses where various reagents and conditions are employed. For example, when this compound reacts with an amine, it forms a highly stable sulfonamide. This transformation effectively protects the amine; the sulfonamide's nucleophilicity and basicity are significantly reduced compared to the free amine, preventing it from participating in unwanted side reactions. chem-station.com This strategy allows chemists to perform transformations on other parts of the molecule without affecting the protected amine. The propylsulfonyl group can later be removed under specific reductive conditions, although deprotection of alkylsulfonyl groups can be challenging. chem-station.com

Introduction of Sulfonyl Groups into Target Molecules

This compound is an effective electrophilic reagent for introducing the propylsulfonyl (CH₃CH₂CH₂SO₂-) moiety into various molecules. The sulfonyl fluoride group is a competent leaving group, allowing the sulfur atom to be attacked by a range of nucleophiles. This reaction, a form of Sulfur(VI) Fluoride Exchange (SuFEx), is a reliable method for forming stable covalent bonds. acs.orgacs.org

The increased stability of sulfonyl fluorides compared to more reactive sulfonyl chlorides offers advantages in synthesis, although their reduced reactivity sometimes necessitates activation with a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], or catalysis to proceed efficiently. acs.orgchemrxiv.orgacs.org This balance of stability and reactivity makes this compound a useful tool for late-stage functionalization in the synthesis of complex molecules. acs.org

| Nucleophile | Reactant | Product Functional Group | Significance |

|---|---|---|---|

| Amine (R-NH₂) | This compound | Sulfonamide (R-NHSO₂-Pr) | Formation of a stable, common motif in pharmaceuticals. chemrxiv.org |

| Alcohol (R-OH) | This compound | Sulfonate Ester (R-OSO₂-Pr) | Creates a good leaving group for substitution/elimination reactions. nih.gov |

| Phenol (B47542) (Ar-OH) | This compound | Aryl Sulfonate Ester (Ar-OSO₂-Pr) | Protection of phenols or activation for further reactions. nih.gov |

Synthesis of Complex Molecular Architectures (e.g., Strained Cycloalkanes)

This compound and related alkyl sulfonyl fluorides are valuable reagents in the synthesis of complex and strained molecular structures like cyclopropanes. The sulfonyl fluoride group plays a dual role, acting as both an acidifying group for the α-protons and as a competent leaving group in subsequent steps. chemrxiv.org

One notable method is the Corey-Chaykovsky reaction, which traditionally uses sulfur ylides to convert enones into cyclopropanes. organic-chemistry.orgwikipedia.orgnrochemistry.com Research has shown that functionalized cyclopropanes bearing a sulfonyl fluoride moiety can be accessed through Corey-Chaykovsky cyclopropanation reactions. researchgate.net More recent advancements have utilized palladium(II) catalysis, where alkyl sulfonyl fluorides act as ambiphiles (containing both nucleophilic and electrophilic centers) to react with unactivated alkenes, yielding stereoselective cyclopropanes. chemrxiv.orgchemrxiv.org In these reactions, the sulfonyl fluoride is crucial for the observed reactivity, outperforming other sulfonyl derivatives like chlorides or phenyl sulfones. chemrxiv.org This methodology provides access to highly functionalized and structurally complex three-membered rings, which are important motifs in medicinal chemistry.

Precursors for Polymerization and Advanced Materials (e.g., Polysulfamates)

The robust and selective reactivity of the sulfonyl fluoride group has been harnessed in the field of polymer chemistry through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net This reaction allows for the reliable formation of strong covalent links (e.g., sulfate, sulfonate, or sulfamide) between monomer units. acs.orgrsc.orgdigitellinc.com

This compound, as a simple monofunctional sulfonyl fluoride, can act as a chain terminator to control molecular weight in a polymerization process. More importantly, bifunctional monomers containing sulfonyl fluoride groups are key to building polymer chains. For instance, the reaction of AB-type monomers containing both a sulfamoyl fluoride and an amine group can be polymerized to form polysulfamides, which are analogues of polyureas. nih.govacs.org Similarly, the reaction between monomers bearing fluorosulfate (B1228806) groups and silyl (B83357) ethers yields polysulfates. acs.org These SuFEx-based polymerizations are highly efficient and have been used to create a variety of advanced materials, including:

Polysulfamides and Polysulfamates : These polymers are analogues of polyureas and polyurethanes with potentially enhanced hydrolytic degradability. researchgate.netnih.gov

Polysulfates and Polysulfonates : Materials with high thermal stability. acs.org

Main-Chain Liquid Crystal Polymers : SuFEx polymerization can be used to synthesize these materials from non-liquid crystal monomers. rsc.org

Functional Probes and Warheads in Chemical Biology

The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology. rsc.orgnih.govresearchgate.net This is due to its ideal balance of stability in aqueous environments and sufficient reactivity to form covalent bonds with specific amino acid residues within proteins. nih.gov this compound, containing this reactive group, serves as a fundamental tool for probing protein function and structure.

Covalent Protein Modification and Chemoselective Labeling

This compound and other sulfonyl fluorides are highly effective reagents for the covalent modification and chemoselective labeling of proteins. nih.gov Unlike many other electrophilic warheads that primarily target cysteine, the sulfonyl fluoride group can react with a broader range of nucleophilic amino acid side chains. nih.govnih.gov This versatility significantly expands the scope of proteins that can be targeted. nih.gov

The reactivity is context-specific, meaning the sulfonyl fluoride will preferentially label residues that are located in a favorable microenvironment within a protein's binding pocket, often indicating a functionally important role for that residue. sigmaaldrich.comnih.gov This makes sulfonyl fluoride probes powerful tools for identifying active sites, mapping protein-ligand interactions, and validating drug targets. rsc.orgnih.gov

While aryl sulfonyl fluorides are commonly used in complex probes, the fundamental reactivity lies in the -SO₂F group. The reaction results in the formation of a stable sulfonylated adduct, effectively and irreversibly labeling the protein. This has been instrumental in identifying functional tyrosine residues in enzymes like glutathione (B108866) transferases and in the structure-based design of covalent inhibitors. nih.govnih.gov

| Target Amino Acid | Nucleophilic Side Chain | Resulting Covalent Linkage | Significance in Chemical Biology |

|---|---|---|---|

| Serine (Ser) | Hydroxyl (-OH) | Sulfonate Ester | Inhibition of serine proteases and hydrolases. rsc.orgnih.gov |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Sulfonate Ester | Targeting active-site tyrosines, covalent inhibition. acs.orgnih.govnih.gov |

| Lysine (B10760008) (Lys) | Amine (-NH₂) | Sulfonamide | Labeling of key lysine residues in binding pockets. acs.orgacs.orgnih.gov |

| Threonine (Thr) | Hydroxyl (-OH) | Sulfonate Ester | Context-specific labeling, similar to serine. nih.govnih.gov |

| Histidine (His) | Imidazole Ring | Sulfonyl-imidazole | Targeting catalytic histidine residues. acs.orgenamine.net |

| Cysteine (Cys) | Thiol (-SH) | Thiosulfonate Ester | Adducts are often unstable, making it less suitable for durable inhibition compared to other residues. acs.orgnih.gov |

Enzyme Inhibition and Activity-Based Probes

This compound belongs to the class of sulfonyl fluorides (SFs), which are recognized as privileged covalent warheads in chemical biology and molecular pharmacology. nih.gov Their utility stems from a balance of aqueous stability and reactivity towards various nucleophilic amino acid residues within proteins. nih.govnih.gov This reactivity makes them effective tools for enzyme inhibition and as components of activity-based probes (ABPs). ABPs are powerful chemical tools used to study enzyme function and activity directly within complex biological systems. acs.orgnih.gov

The primary mechanism of action for sulfonyl fluorides involves the covalent modification of active site residues. nih.gov While they are commonly known to target serine, leading to their use as serine protease inhibitors, their reactivity extends to other residues such as tyrosine, lysine, threonine, cysteine, and histidine, depending on the specific protein microenvironment. nih.govnih.gov This broad reactivity profile expands their potential applications beyond serine hydrolases. acs.org

Fatty acid amide hydrolase (FAAH), a serine hydrolase, has been a notable target for inhibition by sulfonyl fluoride-containing molecules. Studies on various sulfonyl fluoride analogs have demonstrated potent and irreversible inhibition of FAAH. nih.gov For example, 5-(4-hydroxyphenyl)pentanesulfonyl fluoride was shown to be a covalent modifier of both rat and human FAAH. nih.gov This irreversible inhibition is a key feature that makes sulfonyl fluorides valuable for developing highly potent enzyme inhibitors.

As activity-based probes, sulfonyl fluorides are typically functionalized with a reporter tag, such as an alkyne or azide, for subsequent detection and identification via click chemistry. acs.orgresearchgate.net An alkyne-tagged sulfonyl fluoride has been successfully used to covalently modify and identify active members of the S1 family of serine proteases from a complex proteome. researchgate.net Fatty acyl sulfonyl fluorides have also been developed as ABPs to profile fatty acid-associated proteins in living cells, covalently modifying catalytically essential serine or tyrosine residues. nih.gov These probes allow for the profiling of enzyme expression and activity, and the evaluation of potential inhibitors. nih.gov

Target Identification and Validation Strategies

The covalent and specific nature of the interaction between sulfonyl fluorides and their protein targets makes them excellent tools for target identification and validation. nih.gov Identifying the molecular targets of bioactive compounds is a critical and often challenging step in drug discovery and chemical biology. rsc.org Sulfonyl fluoride probes facilitate this process through activity-based protein profiling (ABPP), a chemoproteomic strategy that enables the identification of enzyme targets in their native biological context. frontiersin.org

The general workflow for target identification using a sulfonyl fluoride-based probe involves several key steps:

Probe Treatment: A complex biological sample, such as a cell lysate or intact cells, is treated with an ABP containing the sulfonyl fluoride reactive group and a reporter tag (e.g., an alkyne). researchgate.net

Covalent Labeling: The probe covalently binds to its protein targets.

Reporter Tag Conjugation: The reporter tag on the now protein-bound probe is conjugated to a biotin (B1667282) or fluorescent tag via a bioorthogonal reaction like click chemistry. researchgate.net

Enrichment and Identification: The biotin-tagged proteins are enriched using avidin (B1170675) affinity chromatography. The enriched proteins are then digested, and the resulting peptides are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

This approach allows for the direct identification of proteins that interact with the probe. researchgate.net Furthermore, competitive ABPP can be used for target validation. In this method, the biological sample is pre-incubated with a potential inhibitor before treatment with the sulfonyl fluoride ABP. A reduction in the labeling of a specific protein by the ABP indicates that the inhibitor binds to and occupies the active site of that protein, thus validating it as a target. h1.co This strategy was successfully used to confirm that certain upregulators of survival motor neuron protein are indeed inhibitors of the DcpS enzyme in human primary cells. h1.conih.gov

Recent advancements have utilized enantiomeric pairs of chiral sulfonyl fluoride probes for direct electrophile-site identification in intact cells, identifying hundreds of ligandable tyrosines and lysines and expanding the known landscape of targetable sites within the proteome. researchgate.net

Mapping Enzyme Binding Sites and Protein-Protein Interactions

Beyond identifying what proteins are targeted, sulfonyl fluoride probes are instrumental in mapping the specific location of binding sites and investigating protein-protein interactions (PPIs). nih.gov The ability of sulfonyl fluorides to react with a variety of nucleophilic amino acids allows them to covalently label residues within or near ligand-binding pockets. acs.orgucsf.edu

Once a protein target is labeled by a sulfonyl fluoride probe and identified, MS-based proteomics techniques can pinpoint the exact amino acid residue that has been modified. nih.gov This is achieved by analyzing the mass shift of peptides following enzymatic digestion of the labeled protein. This precise mapping provides high-resolution information about the topography of the binding site and can reveal the presence of reactive, functionally important residues. h1.co For instance, chiral sulfonyl fluoride probes have been used to identify stereoselectively modified tyrosine and lysine residues, providing a deep resource of ligandable sites that can be leveraged for developing covalent chemical probes. researchgate.netucsf.edu One such study revealed a chiral probe modifying a specific tyrosine residue (Y228) in the MYC binding site of the epigenetic regulator WDR5. researchgate.net

Sulfonyl fluorides are also being explored to design covalent antagonists of protein-protein interactions. nih.govnih.gov PPIs are crucial for many cellular processes, but their large, flat binding interfaces make them challenging targets for traditional small-molecule inhibitors. Covalent probes based on aryl-sulfonyl fluorides have been developed to target lysine or tyrosine residues in proximity to the binding sites of PPIs, such as the X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.gov The formation of a covalent bond can provide the necessary potency and selectivity to disrupt these interactions effectively.

Moreover, the proximity-enabled sulfur(VI) fluoride exchange (SuFEx) reaction, a type of click chemistry, can generate specific covalent linkages between interacting proteins in living cells. rsc.orgscienceopen.com This powerful strategy opens up new avenues for studying elusive PPIs and can be invaluable for validating interactions and understanding the structural basis of protein complexes. rsc.org

Radiochemistry Applications

Utilization as 18F Radiolabeling Agents

This compound and its derivatives are valuable precursors for the synthesis of ¹⁸F-labeled prosthetic groups, which are small, bifunctional molecules used to introduce the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into larger biomolecules for positron emission tomography (PET). d-nb.infobeilstein-journals.orgnih.gov ¹⁸F is the most commonly used radionuclide for PET due to its favorable properties, including a convenient half-life (109.8 minutes) and low positron energy. d-nb.infonih.gov

The labeling process often involves a two-step radiosynthesis. For instance, 3-[¹⁸F]fluoropropanesulfonyl chloride has been synthesized from precursor molecules like 3-thiocyanatopropyl nosylate. d-nb.infobeilstein-journals.org This precursor undergoes nucleophilic substitution with [¹⁸F]fluoride, followed by transformation of the thiocyanate (B1210189) group into a sulfonyl chloride. d-nb.infobeilstein-journals.orgresearchgate.net This reactive [¹⁸F]fluoropropanesulfonyl chloride can then be used to label various biomolecules, particularly those containing primary or secondary amine groups, to form stable ¹⁸F-labeled sulfonamides. d-nb.infobeilstein-journals.org

This method has been systematically investigated, optimizing reaction conditions to achieve satisfactory yields even with weakly nucleophilic amines. beilstein-journals.org The resulting ¹⁸F-fluoropropanesulfonyl group provides a stable linkage for the radiolabel, which is crucial for in vivo imaging applications. The development of such prosthetic groups is essential for expanding the scope of PET imaging to biomolecules that cannot be radiolabeled directly. nih.gov

| Precursor | Intermediate | Prosthetic Group | Target Moiety | Labeled Product | Reference |

| 3-Thiocyanatopropyl nosylate | 3-[¹⁸F]Fluoropropyl thiocyanate | 3-[¹⁸F]Fluoropropanesulfonyl chloride | Amines | ¹⁸F-Labeled sulfonamides | d-nb.infobeilstein-journals.org |

This table summarizes the synthesis and application of an ¹⁸F-labeled prosthetic group derived from a propane (B168953) backbone.

Development of Novel Radiotracers for Imaging Research

The development of novel radiotracers is the cornerstone of advancing molecular imaging research with PET. nih.govupenn.edu ¹⁸F-labeled prosthetic groups derived from structures like this compound are instrumental in creating these new imaging agents. d-nb.infobeilstein-journals.org By attaching the ¹⁸F-fluoropropylsulfonyl moiety to molecules with specific biological targets (e.g., peptides, antibodies, or small-molecule inhibitors), researchers can develop radiotracers to visualize and quantify a wide range of physiological and pathological processes in vivo. nih.govnih.govresearchgate.net

The versatility of the sulfonyl fluoride group for reacting with amines allows for the labeling of a diverse array of targeting vectors. d-nb.info This adaptability is critical for creating novel radiotracers for various applications in oncology, neurology, and cardiology. nih.govnih.gov For example, labeling a peptide that targets a specific cancer receptor with an ¹⁸F-fluoropropylsulfonyl group would enable the non-invasive imaging of tumors expressing that receptor.

The ultimate goal is to develop radiotracers that provide high sensitivity and specificity for their biological target, allowing for early disease detection, monitoring of disease progression, and assessment of treatment response. nih.gov The robust chemical nature of the sulfonamide bond formed during labeling ensures that the ¹⁸F radionuclide remains attached to the targeting molecule under physiological conditions, which is a prerequisite for a successful PET radiotracer. beilstein-journals.org The continued development of labeling agents like 3-[¹⁸F]fluoropropanesulfonyl chloride is therefore a key focus in radiopharmaceutical chemistry. d-nb.infobeilstein-journals.org

Intermediates in Pharmaceutical and Agrochemical Chemistry Research

Sulfonyl fluorides, including aliphatic structures like this compound, are valuable intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. nih.govnih.gov The sulfonyl fluoride moiety serves as a versatile chemical handle that can be transformed into other functional groups or used as a reactive center to build molecular complexity.

In pharmaceutical research, the incorporation of a sulfonyl fluoride group into a drug candidate can be a strategy to create covalent inhibitors. acs.orgnih.gov As discussed previously, these groups can form stable covalent bonds with target proteins, often leading to increased potency and prolonged duration of action. nih.gov Molecules containing the propane-sulfonyl scaffold could be explored as building blocks for inhibitors targeting enzymes like esterases or hydrolases. nih.gov The physicochemical properties imparted by the fluorinated sulfonyl group can also influence a molecule's metabolic stability and bioavailability. pfascentral.org

In the agrochemical sector, fluorine-containing compounds are of significant importance. researchgate.netbohrium.com The introduction of fluorine atoms or fluorine-containing motifs is a common strategy to enhance the efficacy and modulate the properties of pesticides, including herbicides, fungicides, and insecticides. nih.govresearchgate.net Fluorinated sulfonamide derivatives, for instance, have been developed as potent herbicides. nih.gov this compound can serve as a precursor to synthesize such active ingredients. The strong carbon-fluorine bond and the electron-withdrawing nature of the sulfonyl group can contribute to the desired biological activity and environmental profile of the final agrochemical product. nih.gov The development of novel agrochemicals is crucial for ensuring food security, and fluorinated intermediates play a vital role in this research. researchgate.netbohrium.com

Analytical Methodologies for Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and confirming the successful synthesis of Propane-1-sulfonyl fluoride (B91410). These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of Propane-1-sulfonyl fluoride. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, researchers can map the complete carbon-hydrogen framework and confirm the presence and environment of the fluorine atom.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound (CH₃CH₂CH₂SO₂F), three distinct signals are expected, corresponding to the methyl (CH₃) and two methylene (B1212753) (CH₂) groups. The chemical shift, integration, and multiplicity of these peaks are key to structural assignment. docbrown.info The methylene group adjacent to the sulfonyl fluoride moiety is expected to be the most downfield due to the strong electron-withdrawing effect of the -SO₂F group.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, three distinct carbon signals are anticipated. The carbon atom directly bonded to the sulfonyl group will appear significantly downfield. Due to the presence of fluorine, carbon signals can exhibit splitting (C-F coupling), which provides further structural confirmation. magritek.com In proton-decoupled ¹³C spectra of fluorinated compounds, long-range fluorine-carbon couplings can result in complex multiplets, which can be simplified using simultaneous proton and fluorine decoupling techniques. magritek.com

¹⁹F NMR: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a crucial tool for characterizing fluorine-containing compounds like this compound. alfa-chemistry.combiophysics.org It provides a single, sharp signal for the fluorine atom in the sulfonyl fluoride group. The chemical shift of this signal is highly sensitive to the local electronic environment, making it a definitive indicator of the -SO₂F functional group. biophysics.orghuji.ac.il For sulfonyl fluorides, the ¹⁹F chemical shift typically appears in a characteristic downfield region. For example, the chemical shift for C₆H₅SO₂F is reported at +65.5 ppm relative to CFCl₃. ucsb.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J) | Assignment |

|---|---|---|---|---|

| ¹H | ~1.1 | Triplet (t) | JHH ≈ 7 Hz | CH₃ |

| ¹H | ~2.0 | Sextet (sxt) | JHH ≈ 7 Hz | -CH₂- |

| ¹H | ~3.5 | Triplet (t) | JHH ≈ 7 Hz | -CH₂SO₂F |

| ¹³C | ~13 | Singlet | - | CH₃ |

| ¹³C | ~18 | Singlet (may show F-coupling) | - | -CH₂- |

| ¹³C | ~55 | Singlet (may show F-coupling) | - | -CH₂SO₂F |

| ¹⁹F | +40 to +80 | Triplet (t) | JFH ≈ 2-4 Hz | -SO₂F |

Note: Data are estimated based on typical values for similar aliphatic sulfonyl fluorides. Actual values may vary depending on solvent and experimental conditions.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of this compound and assessing its purity. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. mdpi.com

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. However, using soft ionization techniques like Electrospray Ionization (ESI), adducts such as [M+H]⁺ or [M+Na]⁺ are more commonly detected. rsc.orguni.lu HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing unambiguous identification. mdpi.comresearchgate.net For this compound (C₃H₇FO₂S), the exact mass of the protonated molecule [M+H]⁺ is calculated to be 127.02235 Da. uni.lu The detection of this ion at a high mass accuracy (typically within 5 ppm) confirms the compound's identity.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₃H₈FO₂S⁺ | 127.02235 |

| [M+Na]⁺ | C₃H₇FNaO₂S⁺ | 149.00429 |

| [M+NH₄]⁺ | C₃H₁₁FNO₂S⁺ | 144.04890 |

Source: Predicted data from PubChem. uni.lu

Chromatographic Separation Methods for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are vital for isolating the pure compound from reaction byproducts and for analytical quantification.

Column chromatography is a primary purification technique used in synthetic chemistry. For this compound, it is effective for separating the product from starting materials and impurities on a preparative scale. The separation is based on the differential adsorption of compounds to a solid stationary phase while a liquid mobile phase passes through it.

Typically, silica (B1680970) gel is used as the stationary phase. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is commonly employed as the mobile phase. rsc.org The polarity of the solvent mixture is optimized by monitoring the separation using Thin-Layer Chromatography (TLC). Less polar impurities elute first, followed by the more polar this compound. This method is widely used for the purification of various sulfonyl fluoride derivatives. rsc.orgrsc.org

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is suitable for assessing the purity of volatile compounds like this compound. However, the high reactivity of some fluorine compounds can pose challenges, potentially leading to degradation of standard polysiloxane-based columns. researchgate.net

For the analysis of related compounds like sulfuryl fluoride, headspace GC-MS has been successfully applied, indicating that with the proper setup, GC is a viable method. eurl-pesticides.eu The choice of a more inert column, such as a Poroplot Q type, may be necessary to prevent on-column reactions. researchgate.net GC can also be coupled with a mass spectrometer (GC-MS) to provide identification of the separated components based on their mass spectra. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of fluoride-containing compounds on silica-based reversed-phase columns can be highly dependent on the pH of the mobile phase. nih.gov Studies have shown that at low pH (e.g., pH 3), significant retention of fluoride can occur on silica-based columns, while at a pH above 5, recovery is generally high. nih.gov Therefore, buffering the mobile phase at a pH > 5 is recommended for accurate and reproducible analysis of compounds like this compound.

Future Directions and Research Opportunities

Development of Novel and More Efficient Synthetic Pathways for Propane-1-sulfonyl Fluoride (B91410) Derivatives

The synthesis of sulfonyl fluorides, including propane-1-sulfonyl fluoride and its derivatives, has traditionally faced challenges such as harsh reaction conditions and the use of hazardous reagents. acs.orgrhhz.net However, recent advancements are paving the way for more efficient and greener synthetic protocols. Future research will likely focus on refining these methods and exploring new catalytic systems to improve yield, selectivity, and substrate scope.

One promising direction is the development of one-pot syntheses from readily available starting materials like sulfonic acids and their salts. nih.govrsc.org For instance, methods utilizing thionyl fluoride or bench-stable solids like Xtalfluor-E® have shown high efficiency in converting both aryl and alkyl sulfonic acids to their corresponding sulfonyl fluorides. nih.govrsc.org Another innovative approach involves the direct transformation of abundant and inexpensive sulfonates into sulfonyl fluorides, which simplifies the synthetic process and reduces waste. rsc.org

Furthermore, the synthesis of sulfonyl fluorides from thiols and disulfides using green oxidants and potassium fluoride as the sole fluorine source presents an environmentally friendly alternative. acs.org Electrochemical methods that avoid the need for additional oxidants or catalysts are also gaining traction for their mild reaction conditions and broad substrate tolerance. rhhz.net The development of catalytic systems, including those based on transition metals like palladium, copper, and nickel, is another active area of research for the synthesis of sulfonyl fluorides from non-sulfur-containing substrates. nih.govresearchgate.net

Table 1: Comparison of Modern Synthetic Methods for Sulfonyl Fluorides

| Starting Material | Reagents/Catalysts | Key Advantages |

| Sulfonic Acids/Salts | Thionyl fluoride, Xtalfluor-E® | High yields, use of bench-stable solids |

| Sulfonates | Cyanuric chloride, KF | Utilizes abundant and inexpensive starting materials |

| Thiols/Disulfides | NaOCl·5H₂O, KF | Environmentally friendly, green oxidant |

| Thiols/Disulfides | Electrochemical oxidation, KF | Mild conditions, no additional oxidants needed |

| Sulfonamides | Pyrylium salts, KF | Activation of relatively unreactive starting materials |

Exploration of New Reactivity Modes and Transformations of Sulfonyl Fluoride Moieties

The sulfonyl fluoride group is renowned for its unique stability-reactivity balance. rsc.orgnih.gov While traditionally used in "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions, new reactivity patterns are continuously being discovered. acs.org Future research will delve deeper into uncovering and harnessing these novel transformations.

A significant area of exploration is the conversion of sulfonyl fluorides into S(VI) radicals. nih.gov This is a challenging endeavor due to the high reduction potential and bond strength of the S(VI)-F bond. nih.gov However, recent breakthroughs using cooperative organosuperbase activation and photoredox catalysis have enabled this transformation, opening up new avenues for alkene ligation and the synthesis of functional polymers and dyes. nih.gov

The application of sulfonyl fluorides in multicomponent reactions is another promising frontier. For example, a three-component reaction involving β-keto sulfonyl fluorides, arynes, and DMF has been developed for the streamlined synthesis of sulfocoumarins. researchgate.net Additionally, the use of sulfonyl fluorides as electrophiles in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is an emerging area of interest. researchgate.net These new reactivity modes will significantly expand the synthetic utility of this compound and its derivatives beyond their current applications. nih.gov

Expansion of Applications in Chemical Biology through Targeted Probe Design

Sulfonyl fluorides have become invaluable tools in chemical biology, primarily due to their ability to act as covalent probes for studying proteins and enzymes. jenabioscience.comrsc.org The sulfonyl fluoride moiety can covalently modify a range of amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine, in a context-specific manner. jenabioscience.comscispace.comsigmaaldrich.com This versatility makes them ideal for designing targeted probes to investigate protein function and for drug discovery. sigmaaldrich.comenamine.net

Future research in this area will focus on designing more sophisticated and selective probes based on the this compound scaffold. This includes the development of activity-based probes that can target specific enzymes in complex biological systems. nih.gov For instance, sulfonyl fluoride probes have been successfully used to label functional tyrosine residues in glutathione (B108866) transferases (GSTs), demonstrating their potential for functional studies of proteins in crude proteomes. nih.gov

The design of sulfonyl fluoride-containing covalent inhibitors is another active area of research. acs.org By tuning the electronic properties of the sulfonyl fluoride warhead, it is possible to modulate its reactivity towards specific nucleophilic amino acids, leading to the development of more selective and potent inhibitors. acs.org The expansion of these applications will be crucial for target identification and validation, mapping enzyme binding sites, and understanding protein-protein interactions. rsc.org

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid | Role in Proteins |

| Serine | Active site of many enzymes (e.g., proteases) |

| Threonine | Similar to serine, involved in phosphorylation |

| Tyrosine | Involved in signaling pathways and enzyme catalysis |

| Lysine | Important for protein structure and function |

| Cysteine | Forms disulfide bonds, active in some enzymes |

| Histidine | Active site of many enzymes, involved in catalysis |

Innovations in Fluorine Introduction and Delivery Strategies in Complex Molecules

The incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, lipophilicity, and bioavailability, making it a valuable strategy in drug discovery and agrochemical development. mdpi.comnbinno.com However, the selective introduction of fluorine into complex molecules, often referred to as late-stage fluorination, remains a significant challenge. nih.gov Future research will focus on developing novel and more efficient methods for the introduction and delivery of fluorine, with this compound potentially playing a role as a synthon or precursor.

One innovative approach is the use of metal-organic frameworks (MOFs) to store and deliver fluorinated gases, which are often toxic and difficult to handle. digitellinc.comnih.gov This strategy allows for the safe and convenient use of these reagents in organic synthesis. digitellinc.com The development of new fluorinating agents with improved selectivity and reactivity is also a key area of research. mdpi.com Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) have become popular for electrophilic fluorination, while newer agents are being developed for nucleophilic and radical fluorination pathways. mdpi.com

Furthermore, the development of catalytic methods for fluorination, including those using transition metals, photocatalysts, and organocatalysts, is expanding the scope of accessible fluorinated molecules. mdpi.com These methods often allow for site-selective fluorination under mild conditions, which is crucial for the late-stage functionalization of complex molecules. mdpi.com

Integration of this compound Chemistry with Automated Synthesis and High-Throughput Screening Platforms

The integration of chemical synthesis with automated platforms and high-throughput screening (HTS) has revolutionized the drug discovery process. nih.govjk-sci.com The unique reactivity of the sulfonyl fluoride moiety, particularly in SuFEx click chemistry, makes it highly amenable to these modern drug discovery workflows. nih.govresearchgate.net

Future research will focus on leveraging SuFEx chemistry for the rapid generation of large and diverse compound libraries for HTS. acs.org The biocompatibility of the SuFEx reaction allows for the direct screening of reaction products, significantly accelerating the hit-to-lead optimization process. nih.govacs.org This has been demonstrated in the development of potent enzyme inhibitors, where a high-throughput screening hit was rapidly diversified into a library of analogs, leading to a significant improvement in potency. nih.gov

The development of automated synthesis platforms capable of performing SuFEx reactions will further enhance the efficiency of library synthesis. acs.org These platforms, combined with miniaturized synthesis and direct biological evaluation, have the potential to create a high-throughput medicinal chemistry pipeline for the rapid discovery of new biological probes and drug candidates. nih.gov

Q & A

Basic: How can researchers optimize the synthesis of propane-1-sulfonyl fluoride for reproducible yields?

Answer:

The electrochemical synthesis of this compound (20) via flow reactors is a robust method. Using dipropyl disulfide as the starting material, apply a constant current of 20 mA for 41 hours under controlled temperature (e.g., 25°C). Monitor reaction progress via GC-MS to confirm full conversion of intermediates. In situ derivatization can minimize side reactions and improve purity . For reproducibility, standardize electrode materials (e.g., carbon-based anodes) and electrolyte composition. Document deviations in reaction parameters (e.g., voltage fluctuations, solvent purity) to troubleshoot yield inconsistencies.

Advanced: How can contradictory data on reaction kinetics or byproduct formation be resolved in this compound synthesis?

Answer:

Contradictions often arise from variations in substrate purity, electrochemical cell configuration, or analytical methods. To address this:

- Perform control experiments with purified dipropyl disulfide and standardized equipment.

- Use high-resolution mass spectrometry (HRMS) or NMR to characterize byproducts (e.g., sulfonic acid derivatives) .

- Apply error propagation models to quantify uncertainties in kinetic measurements, as outlined in subsampling and analytical error guidelines .

- Cross-validate results with independent techniques (e.g., FT-IR for functional group tracking).

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- GC-MS : Monitor real-time conversion of dipropyl disulfide to sulfonyl fluoride intermediates .

- NMR spectroscopy : Confirm structural integrity (e.g., NMR for fluorine environment analysis, NMR for alkyl chain conformation).

- Elemental analysis : Verify stoichiometry and purity.

- HPLC : Quantify residual starting materials if derivatization is incomplete.

Advanced: How can mechanistic studies elucidate the role of fluoride displacement in this compound reactivity?

Answer:

- Use isotopic labeling ( or tracers) to track fluoride displacement pathways.

- Conduct kinetic isotope effect (KIE) studies to distinguish between nucleophilic vs. radical mechanisms.

- Employ computational chemistry (DFT calculations) to model transition states and activation barriers for sulfonyl fluoride formation .

- Compare reactivity with analogs (e.g., ethanesulfonyl fluoride) to identify steric/electronic influences.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile fluoride byproducts.

- PPE : Wear nitrile gloves, goggles, and lab coats resistant to sulfonylating agents.

- First aid : For accidental exposure, rinse skin with water for 15 minutes; administer artificial respiration if inhaled .

- Waste disposal : Neutralize residues with aqueous bicarbonate before disposal.

Advanced: How can researchers design studies to evaluate the environmental persistence of this compound?

Answer:

- Hydrolysis studies : Measure degradation rates under varying pH and temperature conditions.

- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute/chronic toxicity.

- LC-MS/MS : Detect trace metabolites in simulated environmental matrices (e.g., soil, water).

- Apply QSAR models to predict bioaccumulation potential based on logP and molecular volume .

Basic: What are best practices for storing this compound to prevent degradation?

Answer:

- Store in amber glass vials under inert gas (argon/nitrogen) at -20°C.

- Add molecular sieves (3Å) to absorb moisture.

- Regularly test stored samples via NMR to detect hydrolysis (appearance of sulfonic acid peaks).

Advanced: How can researchers address reproducibility challenges in catalytic applications of this compound?

Answer:

- Pre-activation protocols : Pre-treat catalysts (e.g., Pd/C) to remove surface oxides.

- In situ monitoring : Use Raman spectroscopy to track catalyst activity during reactions.

- Statistical design of experiments (DoE) : Identify critical variables (e.g., catalyst loading, solvent polarity) using factorial analysis .

- Benchmark against established systems (e.g., methanesulfonyl fluoride) to calibrate performance .

Basic: How should researchers structure a literature review on this compound’s applications?

Answer:

- Categorize studies by application: proteomics (sulfonyl fluoride probes), polymer chemistry (crosslinkers), or medicinal chemistry (covalent inhibitors).

- Use databases like PubMed and SciFinder with keywords: "this compound" AND ("synthesis" OR "mechanism").

- Exclude non-peer-reviewed sources (e.g., commercial websites) and prioritize systematic reviews from Fluoride Science .

Advanced: What methodologies are recommended for meta-analysis of conflicting data on this compound’s stability?

Answer:

- Apply PRISMA guidelines to systematically screen and weight studies based on rigor (e.g., sample size, controls).

- Use multivariate regression to identify covariates (e.g., solvent polarity, temperature) influencing stability .

- Reference Fluoride Science’s Quality Assessment Worksheet to evaluate study validity and bias .

- Publish negative results to reduce publication bias in stability datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.